ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, oxoethyl, sulfanyl, and diazatricyclo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetate involves multiple steps. One common method includes the reaction of 2-ethoxy-2-oxoethyl sulfanyl compounds with various reagents under controlled conditions. For example, heating sulfides with sodium foil in benzene can lead to cyclization, forming sodium salts of substituted ethyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetate can be compared with other similar compounds, such as:
- Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- Ethyl 2-[(2-ethoxy-2-oxoethyl)(methyl)amino]acetate
These compounds share similar functional groups but differ in their overall structure and reactivity. The unique tricyclic structure of this compound sets it apart, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S3/c1-5-24-13(22)9-27-16-15-11-7-19(3,4)26-8-12(11)29-17(15)21-18(20-16)28-10-14(23)25-6-2/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAMPRNLQPCUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC2=C1C3=C(S2)COC(C3)(C)C)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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